molecular formula C17H10FN5O3 B2943446 7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2034568-25-5

7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2943446
CAS No.: 2034568-25-5
M. Wt: 351.297
InChI Key: RICCXQQCZGMIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-(4-fluorophenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. Its structure features:

  • Core scaffold: A fused triazole-pyrazinone ring system.
  • Substituents: A 4-fluorophenyl group at position 7 and a 3-nitrophenyl group at position 2.

Properties

IUPAC Name

7-(4-fluorophenyl)-3-(3-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O3/c18-12-4-6-13(7-5-12)21-8-9-22-15(19-20-16(22)17(21)24)11-2-1-3-14(10-11)23(25)26/h1-10,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVTJLVIBEIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC3N2C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The pharmacological and physicochemical properties of triazolopyrazinones are highly substituent-dependent. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3/7) Key Properties/Applications References
Target Compound 3-(3-nitrophenyl), 7-(4-fluorophenyl) Potential antimicrobial activity
3-(Aminomethyl)-7-(2-fluorophenyl)-... 3-(aminomethyl), 7-(2-fluorophenyl) Not specified (structural flexibility)
7-(4-Fluorobenzyl)-3-thioxo-... 3-(thioxo), 7-(4-fluorobenzyl) Validated for quantification methods
3-(Chloromethyl)-7-phenyl-... 3-(chloromethyl), 7-phenyl Intermediate for further derivatization
7-(4-Chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)... 3-(butyl-piperazinyl), 7-(4-Cl-phenyl) Not specified (complex substituent)
Sitagliptin 3-(trifluoromethyl), 7-(DPP-4 inhibitor) Antidiabetic (DPP-4 inhibitor)
Key Observations:
  • Position 3 : Electron-withdrawing groups (e.g., nitro, thioxo) enhance electrophilicity and binding to biological targets. Sitagliptin’s trifluoromethyl group optimizes enzyme inhibition .
  • Position 7 : Aromatic substituents (e.g., fluorophenyl, chlorophenyl) improve solubility in organic solvents and membrane permeability .

Physicochemical Properties

  • Solubility : Fluorophenyl-substituted analogues exhibit poor water solubility but high solubility in DMF and DMSO .
  • Melting Points : Data for the target compound is unavailable, but analogues like 3-(chloromethyl)-7-phenyl-... have melting points >200°C .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro and trifluoromethyl groups at position 3 enhance target engagement via polar interactions.
  • Fluorine Substitution : Fluorine at position 7 improves pharmacokinetics by reducing CYP450-mediated metabolism .

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